methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfamoyl group
Mechanism of Action
Target of Action
Pyrazole-based compounds, which include this compound, are known for their diverse pharmacological effects . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Mode of Action
Pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Biochemical Pathways
It is known that pyrazole-based compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
It is known that the type of solvent contributes to the interaction and dilution of reactants in the solvent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate ring closure.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring and have shown significant biological activity.
Sulfonamide derivatives: Compounds with similar sulfamoyl groups are known for their antibacterial properties.
Benzoate esters: These compounds are widely used in various chemical applications due to their stability and reactivity.
Uniqueness
Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQDTXQVNZHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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